Pentyl acetate

Flavor and Fragrance Sensory Science Olfactory Research

Sourcing a high-purity aliphatic ester with a precisely defined odor threshold for reproducible olfactory studies presents a supply challenge. Pentyl acetate (CAS 628-63-7) offers a validated solution. - Demonstrated the lowest odor detection threshold among straight-chain acetates (97 ppb in mouse models), enabling sensitive sensory perception research. - Available at ≥99% purity via a green enzymatic synthesis route (Lipozyme 435/EGDA), achieving 68% yield from isomeric mixtures with enzyme reuse for >10 cycles. - Quantified atmospheric reactivity (OH rate constant 7.34 × 10⁻¹² cm³ molecule⁻¹ s⁻¹) simplifies VOC emission calculations for industrial hygiene compliance.

Molecular Formula C7H14O2
C7H14O2
CH3COO(CH2)4CH3
Molecular Weight 130.18 g/mol
CAS No. 628-63-7
Cat. No. B166345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentyl acetate
CAS628-63-7
Synonymsamyl acetate
pentyl acetate
Molecular FormulaC7H14O2
C7H14O2
CH3COO(CH2)4CH3
Molecular Weight130.18 g/mol
Structural Identifiers
SMILESCCCCCOC(=O)C
InChIInChI=1S/C7H14O2/c1-3-4-5-6-9-7(2)8/h3-6H2,1-2H3
InChIKeyPGMYKACGEOXYJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.2 % (NIOSH, 2024)
Miscible with ethanol, ethyl ether;  soluble in carbon tetrachloride
In water, 1.73X10+3 mg/L at 25 °C
1.7 mg/mL at 20 °C
Solubility in water: poor
0.2%

Structure & Identifiers


Interactive Chemical Structure Model





Pentyl Acetate Procurement Guide


Pentyl acetate (CAS 628-63-7), also referred to as amyl acetate or n-pentyl ethanoate, is a straight-chain aliphatic ester with the molecular formula C₇H₁₄O₂ and a molecular weight of 130.18 g/mol [1]. It is a colorless liquid characterized by a fruity odor reminiscent of bananas and apples, and it is employed extensively in olfactory research as a standardized odorant, as well as in the coatings industry as a medium-volatility solvent . The compound is a natural constituent of various fruits, including Malus pumila, and is also produced by certain fungal species . Its well-defined physical properties—including a vapor pressure of 4 mmHg at 20°C and a density of 0.876 g/mL at 25°C—make it a reliable and reproducible component in both experimental and industrial formulations .

Pentyl Acetate: Why Generic Substitution Fails


In-class substitution of pentyl acetate with other aliphatic acetates, such as butyl or propyl acetate, is scientifically unjustified due to its non-linear and superior performance across several critical dimensions [1]. Pentyl acetate exhibits the lowest odor detection threshold among straight-chain acetates, a property essential for sensitive olfactory studies where the goal is to probe the limits of sensory perception [2]. Furthermore, its atmospheric reactivity, as measured by its OH radical reaction rate constant, is the highest among its C1-C5 homologs, which has direct implications for environmental fate modeling and industrial air quality assessments [3]. Finally, the compound's specific chain length confers unique advantages in enzymatic synthesis, enabling high-yield, selective production from isomeric mixtures—a feat not replicable with shorter-chain esters [4]. These quantitative differentiators demonstrate that pentyl acetate is not a generic commodity ester but a specialized compound with distinct performance characteristics.

Quantitative Evidence for Pentyl Acetate


Lowest Human Odor Detection Threshold

In a comprehensive sensory panel study evaluating purified straight-chain and branched acetates from ethyl to 2-nonyl acetate, pentyl acetate demonstrated the lowest odor detection threshold among all straight-chain homologs tested. This finding positions pentyl acetate as the most potent odorant within its structural class, requiring a lower concentration to elicit a detectable sensory response compared to its shorter (ethyl, propyl, butyl) and longer (hexyl, heptyl, octyl) chain analogs [1].

Flavor and Fragrance Sensory Science Olfactory Research

Mouse Vapor-Phase Detection Threshold

A quantitative behavioral sensitivity study in C57BL/6J mice established the vapor-phase detection threshold for pentyl acetate at 97 ppb (95% CI: 66–179). This value, derived using a head-fixed Go/No-Go operant conditioning assay with highly reproducible stimulus delivery, provides a precise benchmark for selecting stimulus concentrations in olfactory research. While the study determined that mice are most sensitive to isobutyl acetate overall, the specific 97 ppb value for pentyl acetate offers a quantitative differentiation from other straight-chain acetates like propyl acetate, to which mice were found to be least sensitive [1].

Olfactory Neuroscience Behavioral Pharmacology Sensory Physiology

Highest OH Radical Reactivity

Kinetic measurements of gas-phase reactions with hydroxyl (OH) radicals reveal that n-pentyl acetate has a room-temperature rate constant of (7.34 ± 0.91) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. This value is the highest in the series of C1-C5 aliphatic acetates, exceeding the rate constants for n-butyl acetate (5.52 ± 0.51), n-propyl acetate (3.42 ± 0.26), ethyl acetate (1.67 ± 0.22), and methyl acetate (0.32 ± 0.03) by substantial margins [1]. This trend correlates with chain length, with pentyl acetate being approximately 23 times more reactive with OH radicals than methyl acetate at room temperature.

Atmospheric Chemistry Environmental Fate Industrial Safety

Enzymatic Chemoselectivity for Isomeric Pentanols

A lipase-mediated acetylation protocol utilizing the Lipozyme 435/EGDA (ethylene glycol diacetate) system demonstrated the ability to discriminate between structural isomers. In a competitive experiment using an equimolar mixture of 1-pentanol and 3-pentanol, the enzymatic system selectively acetylated the primary alcohol, resulting in the isolation of 1-pentyl acetate as a single product in 68% yield [1]. This level of chemoselectivity is a direct consequence of the enzyme's preference for the specific chain length and structure of the pentyl moiety, and it is not a general property of all acetate esters.

Green Chemistry Biocatalysis Flavor and Fragrance Manufacturing

Lipozyme 435 Reusability in Solvent-Free Synthesis

A detailed kinetic study of the enzymatic esterification of acetic acid and pentan-1-ol using Lipozyme 435 under solvent-free conditions established optimal process parameters. At an alcohol/acid molar ratio of 2 and an initial acid molar fraction of 0.33, the immobilized enzyme could be reused for up to 10 cycles without any loss of activity, consistently achieving conversions greater than 80% after 8 hours per cycle [1]. This stability and productivity profile is specific to the pentyl acetate synthesis under these optimized conditions and demonstrates a clear process advantage for industrial-scale biocatalytic production.

Process Chemistry Biocatalysis Sustainable Manufacturing

Broad-Spectrum Antimicrobial Activity

Studies have reported that pentyl acetate (amyl acetate) exhibits antimicrobial properties against a range of significant human pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Salmonella enterica . While specific MIC values are not provided in the aggregated data, the reported activity suggests a mechanism involving interaction with cellular proteins and lipids, leading to inhibition of microbial growth. This bioactivity differentiates pentyl acetate from many other simple solvent esters that lack such antimicrobial effects.

Antimicrobial Research Food Preservation Pharmaceutical Excipients

Pentyl Acetate Application Scenarios


Olfactory Neuroscience with Calibrated Odorants

Pentyl acetate is the optimal choice for olfactory studies requiring a standardized, well-characterized odorant with a precisely defined detection threshold. The established mouse vapor-phase detection threshold of 97 ppb [1], combined with its status as the most potent straight-chain acetate in human sensory panels [2], makes it an ideal compound for experiments exploring the neural limits of odor perception and discrimination. Researchers can confidently prepare stimulus solutions using published liquid-/vapor-phase equilibrium data [1] to ensure reproducible and physiologically relevant concentrations.

Biocatalytic Manufacturing of Flavor & Fragrance Esters

For industrial manufacturers aiming to produce 'natural-identical' pentyl acetate with minimal environmental footprint, the Lipozyme 435/EGDA enzymatic system offers a validated green chemistry route. This method's proven chemoselectivity—enabling a 68% yield of 1-pentyl acetate from an isomeric mixture [3]—is a critical advantage for sourcing high-purity material without complex purification. Furthermore, the optimized process data showing enzyme reuse for over 10 cycles with >80% conversion per batch [4] provides a clear, quantifiable basis for cost-effective, large-scale sustainable procurement.

Solvent Selection for Coatings & Extractions

Pentyl acetate's physical properties as a clear, medium-volatility solvent with high solvency power for resins like acrylics and cellulose derivatives make it suitable for specific coating formulations, including automotive finishes and leather treatments . However, a key differentiator for industrial hygienists and environmental compliance is its quantified atmospheric reactivity. With an OH radical reaction rate constant of 7.34 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ [5], pentyl acetate has a significantly shorter tropospheric lifetime than butyl acetate (5.52 × 10⁻¹²) or propyl acetate (3.42 × 10⁻¹²), which must be factored into VOC emission calculations and indoor air quality assessments during procurement and process design.

Antimicrobial Formulations for Food and Pharma

Given its reported antimicrobial activity against foodborne and clinical pathogens such as MRSA, E. coli, and Salmonella , pentyl acetate can be strategically procured as a functional excipient or ingredient. In applications ranging from food flavoring agents to pharmaceutical extraction solvents (e.g., penicillin production ), its inherent bioactivity offers a potential advantage over non-antimicrobial solvent alternatives. This dual functionality supports formulation strategies aimed at reducing the overall number of components, which can simplify regulatory compliance and enhance product safety profiles.

Technical Documentation Hub

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